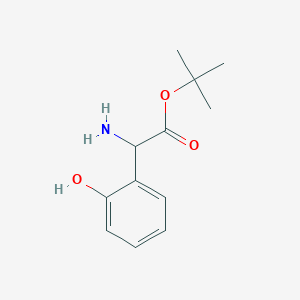

Tert-butyl2-amino-2-(2-hydroxyphenyl)acetate

CAS No.:

Cat. No.: VC18172830

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate |

| Standard InChI | InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-6-4-5-7-9(8)14/h4-7,10,14H,13H2,1-3H3 |

| Standard InChI Key | GPSKLEHIZRFCKB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C(C1=CC=CC=C1O)N |

Introduction

Structural and Molecular Characteristics

The compound’s molecular structure combines aromatic, amino, and ester functionalities. Key features include:

-

IUPAC Name: tert-Butyl 2-amino-2-(2-hydroxyphenyl)acetate

-

Molecular Formula: C₁₂H₁₇NO₃

-

Molecular Weight: 223.27 g/mol

-

Canonical SMILES: CC(C)(C)OC(=O)C(C1=CC=CC=C1O)N

The tert-butyl group enhances steric bulk, potentially improving stability during reactions, while the 2-hydroxyphenyl moiety enables hydrogen bonding and coordination chemistry .

Synthesis and Preparation Methods

Esterification of 2-Amino-2-(2-Hydroxyphenyl)Acetic Acid

The primary synthesis route involves esterifying 2-amino-2-(2-hydroxyphenyl)acetic acid with tert-butyl alcohol under acidic conditions. Typical catalysts include sulfuric acid or p-toluenesulfonic acid. Reaction parameters such as temperature (60–80°C) and solvent (toluene or dichloromethane) are optimized to achieve yields exceeding 80%.

Reaction Scheme:

.

Chemical Reactivity and Functionalization

Amino Group Reactivity

The primary amine participates in:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Schiff Base Formation: Condensation with aldehydes/ketones.

-

Metal Coordination: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

Ester Hydrolysis

Under basic conditions (e.g., NaOH/EtOH), the tert-butyl ester hydrolyzes to regenerate the carboxylic acid. This reversibility is exploited in prodrug design, where the ester acts as a protecting group.

Phenolic hydroxyl Group

The 2-hydroxyphenyl group undergoes:

-

Electrophilic Substitution: Nitration, sulfonation, or halogenation at the aromatic ring.

-

Oxidation: Conversion to quinones under strong oxidizing agents .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound’s scaffold appears in kinase inhibitors and anticancer agents. For instance, J. Med. Chem. (2014) reported tert-butylphenol derivatives as intermediates in synthesizing quinoline-based antitumor compounds. The amino and hydroxyl groups facilitate interactions with biological targets like ATP-binding pockets .

Prodrug Development

The tert-butyl ester enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid, a strategy used in NSAID prodrugs.

Physicochemical Properties

Comparative Analysis with Analogues

tert-Butyl vs. Methyl Esters

Methyl esters (e.g., methyl 2-amino-2-(2-hydroxyphenyl)acetate) exhibit faster hydrolysis rates but lower thermal stability. The tert-butyl group’s steric hindrance delays enzymatic degradation, making it preferable for sustained-release formulations .

Ortho- vs. Para-Substituted Phenols

Compared to para-substituted analogues (e.g., 4-tert-butylphenol derivatives), the ortho-hydroxyl group in this compound enhances intramolecular hydrogen bonding with the amino group, stabilizing specific conformations .

Industrial and Research Significance

-

Scale-Up Synthesis: VulcanChem offers the compound for research, underscoring its commercial availability.

-

Catalysis: As a ligand in asymmetric catalysis, it facilitates enantioselective C–C bond formations .

-

Material Science: Incorporated into polymers for UV stabilization due to phenolic antioxidant properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume